3'-Amino-4'-hydroxybiphenyl-4-carboxylic acid
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Overview
Description
3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid, followed by hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) . This method is advantageous due to the availability of raw materials, low toxicity, and high yield.
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and cost-effectiveness. The preparation method involves similar steps but optimized for large-scale operations. The use of environmentally friendly catalysts and solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers with enhanced thermal stability
Mechanism of Action
The mechanism of action of 3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxybenzoic acid
- 4-Hydroxy-3-aminobenzoic acid
- 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a unique biphenyl structure that provides distinct chemical properties. This structure enhances its stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(3-amino-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,14H2,(H,16,17) |
InChI Key |
AQAAIAVQBWPUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)N)C(=O)O |
Origin of Product |
United States |
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